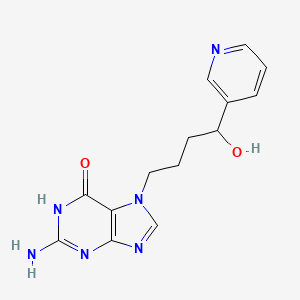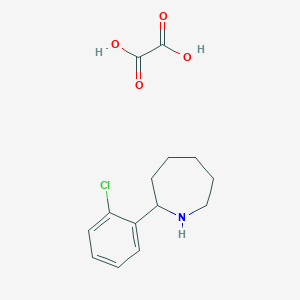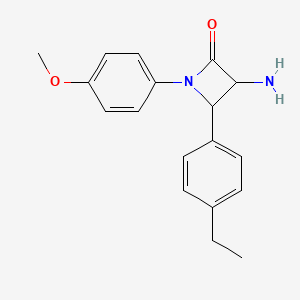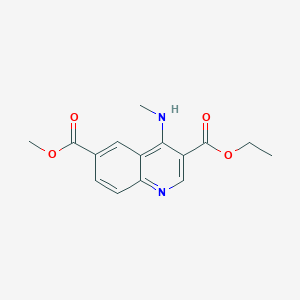
alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. This compound is characterized by its unique structural features, including multiple functional groups such as acetate, benzoate, and thioether.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate typically involves several steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar precursor with a phenylmethyl thiol group.
Acetylation: The hydroxyl groups on the sugar moiety are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Benzoate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate or benzoate groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia, amines, thiols
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Alcohols: From reduction of ester groups.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
Beta-D-Glucopyranoside Derivatives: Similar glycosides with different sugar moieties.
Thioether-Containing Glycosides: Compounds with similar thioether linkages.
Acetate and Benzoate Esters: Compounds with similar ester functional groups.
Uniqueness
Alpha-L-Idopyranoside, 4-methylphenyl 3-O-(phenylmethyl)-1-thio-, 4,6-diacetate 2-benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C31H32O8S |
|---|---|
分子量 |
564.6 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5R,6S)-5-acetyloxy-6-(acetyloxymethyl)-2-(4-methylphenyl)sulfanyl-4-phenylmethoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C31H32O8S/c1-20-14-16-25(17-15-20)40-31-29(39-30(34)24-12-8-5-9-13-24)28(36-18-23-10-6-4-7-11-23)27(37-22(3)33)26(38-31)19-35-21(2)32/h4-17,26-29,31H,18-19H2,1-3H3/t26-,27+,28-,29+,31-/m0/s1 |
InChI 键 |
CAPNZWMALASTEC-MTFUXMCYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


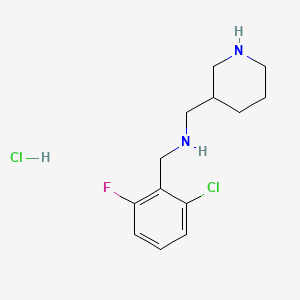
![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)
![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)

![Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11835862.png)
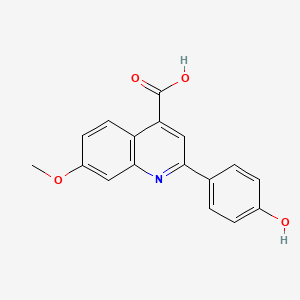
![2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine](/img/structure/B11835867.png)
